Isorubrofusarin-6-O-|A-gentiobioside
Overview
Description
Isorubrofusarin-6-O-|A-gentiobioside: is a naphthopyrone glycoside isolated from the seeds of Cassia obtusifoliaCassia tora). This compound is known for its unique chemical structure, which includes a naphthopyrone core linked to a gentiobiose sugar moiety. It has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isorubrofusarin-6-O-|A-gentiobioside typically involves the glycosylation of isorubrofusarin with gentiobiose. The process can be summarized as follows:
Starting Materials: Isorubrofusarin and gentiobiose.
Glycosylation Reaction: The glycosylation reaction is carried out using a glycosyl donor (e.g., gentiobiose) and a glycosyl acceptor (isorubrofusarin) in the presence of a catalyst such as a Lewis acid (e.g., BF₃·Et₂O).
Reaction Conditions: The reaction is typically performed in an anhydrous solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.
Purification: The product is purified using chromatographic techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve the extraction and isolation from natural sources, such as the seeds of Cassia obtusifolia. The process includes:
Extraction: The seeds are ground and extracted with solvents like ethanol or methanol.
Isolation: The extract is subjected to various purification steps, including solvent partitioning, crystallization, and chromatographic separation, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Isorubrofusarin-6-O-|A-gentiobioside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthopyrone core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives of the naphthopyrone core.
Substitution Products: Alkylated or aminated derivatives of the sugar moiety.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Isorubrofusarin-6-O-|A-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Antimicrobial Activity: It may inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with essential metabolic processes.
Anti-inflammatory Activity: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Isorubrofusarin-6-O-|A-gentiobioside can be compared with other naphthopyrone glycosides, such as:
Rubrofusarin-6-O-|A-gentiobioside: Similar structure but different biological activities.
Cassiaside: Another glycoside from with distinct pharmacological properties.
Aurantio-obtusin: A related compound with different sugar moieties and biological effects.
Properties
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREWSFDYWMXJQL-YCPAWSGYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108843 | |
Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200127-93-1 | |
Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200127-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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